molecular formula C12H13NO3S B2382962 2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034565-54-1

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No. B2382962
CAS RN: 2034565-54-1
M. Wt: 251.3
InChI Key: XXCGVLVBFAOUAP-UHFFFAOYSA-N
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Description

2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. Additionally, this paper will discuss the advantages and limitations of using this compound in lab experiments and list future directions for research.

Scientific Research Applications

Antiviral Activity

MTFMA has demonstrated antiviral potential in various studies:

  • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) value against CoxB3 virus .
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-HIV Potential

Molecular docking studies revealed that MTFMA interacts as an anti-HIV-1 agent . Further investigations are warranted to explore its therapeutic implications.

Analgesic and Anti-Inflammatory Properties

The compound (E)-N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide demonstrated activity as an analgesic and anti-inflammatory agent .

Cytotoxic Effects

While specific studies on MTFMA’s cytotoxic effects are limited, it’s essential to explore its potential in this area .

Mechanism of Action

Target of Action

The compound “2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide” is a complex molecule with potential biological activity. It’s worth noting that thiophene-based analogs have been studied for their potential as biologically active compounds .

Mode of Action

It’s known that indole derivatives, which share some structural similarities with the compound , can bind with high affinity to multiple receptors . This suggests that “2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide” may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide” could potentially affect a wide range of biochemical pathways.

properties

IUPAC Name

2-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-2-3-11(16-10)9-4-5-17-8-9/h2-5,8H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCGVLVBFAOUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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